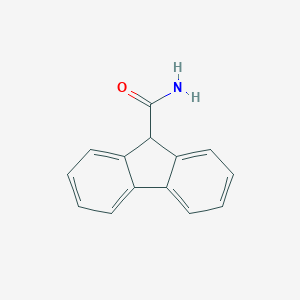

9H-fluorene-9-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorene derivatives, including 9H-fluorene-9-carboxamide, often involves nucleophilic aromatic substitution reactions, polycondensation, and direct arylation processes. For instance, the synthesis of diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene demonstrates the complexity and versatility in synthesizing fluorene derivatives. These methods provide pathways to a variety of fluorene-based polymers with high thermal stability and solubility in organic solvents (Hsiao, Yang, & Lin, 1999).

Molecular Structure Analysis

The molecular structure of 9H-fluorene-9-carboxamide and its derivatives is crucial for understanding their physical and chemical properties. Studies on the structure and properties of related compounds, such as 9-hydroxy-fluorene-9-carboxylic acid, have provided insights into the unsymmetrical positioning of substituents relative to the fluorene plane, affecting the compound's overall properties (Yu & Da, 1992).

Chemical Reactions and Properties

Fluorene derivatives participate in a variety of chemical reactions, including cross-coupling reactions that are pivotal for the synthesis of complex organic molecules. For example, the Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls presents a method for synthesizing 9H-fluorene derivatives with high yields and operational simplicity (Xu et al., 2015).

Physical Properties Analysis

The physical properties of 9H-fluorene-9-carboxamide derivatives, such as solubility, thermal stability, and glass transition temperatures, are significantly influenced by their molecular structure. Aromatic polyamides and polyimides derived from fluorene show excellent solubility in polar solvents and high thermal stability, making them suitable for high-performance material applications (Yang & Lin, 1993).

Chemical Properties Analysis

The chemical properties of 9H-fluorene-9-carboxamide are affected by the presence of the carboxamide group, which can influence reactivity and interaction with other molecules. The study of fluorene derivatives for acid-triggered "switch on" of fluorophores highlights the potential for creating sensitive and selective chemical sensors (Wang et al., 2005).

Applications De Recherche Scientifique

Apoptosis Induction and Anticancer Properties :

- Kemnitzer et al. (2009) investigated a series of N-aryl-9-oxo-9H-fluorene-1-carboxamides, revealing their potential as apoptosis inducers and anticancer agents. These compounds showed significant activity in inhibiting tubulin, indicating their potential change in mechanism of action as compared to earlier compounds (Kemnitzer et al., 2009).

Synthesis and Applications in Solid Phase Synthesis :

- Henkel and Bayer (1998) reported on the synthesis of 9-hydroxy-9-(4-carboxyphenyl)fluorene and its application as a new linker for solid phase synthesis. They explored loading the resin-bound linker with carboxylic acids and investigated cleavage conditions (Henkel & Bayer, 1998).

Chemical Transformations and Cycloaddition Reactions :

- Research by Novikov et al. (2006) delved into the regioselectivity of 1,3-dipolar cycloaddition reactions involving N-substituted 9H-fluoren-9-imines. They examined the transformations and reaction conditions for various substituents, contributing to a better understanding of fluorene derivatives in chemical synthesis (Novikov et al., 2006).

Molecular Clefts for Enantioselective Complexation :

- The study by Cuntze et al. (1995) involved molecular clefts derived from 9,9′-spirobi[9H-fluorene] for the enantioselective complexation of pyranosides and dicarboxylic acids. This research has implications in the area of molecular recognition and chiral chemistry (Cuntze et al., 1995).

Material Science and Polymer Chemistry :

- A publication by El-Sayed et al. (2017) focused on the synthesis of novel fluorene derivatives and their properties. They found that these derivatives exhibit unique surface-active properties and are of interest in material science and polymer chemistry (El-Sayed et al., 2017).

Pharmacological Applications :

- Moritomo et al. (2014) synthesized and evaluated a series of fluorene-2-carbonylguanidine derivatives as dual 5-HT2B and 5-HT7 receptor antagonists, showing potent activity and high selectivity. This research contributes to the development of new pharmacological agents (Moritomo et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

9H-fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLCQSAJFUXACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322889 | |

| Record name | 9H-fluorene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluorene-9-carboxamide | |

CAS RN |

7471-95-6 | |

| Record name | Fluorene-9-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluorene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)